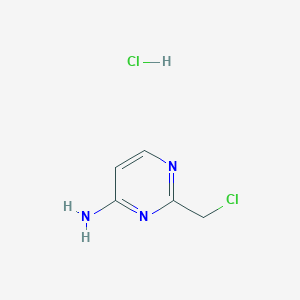

2-(Chloromethyl)pyrimidin-4-amine hydrochloride

Description

2-(Chloromethyl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and an amine (-NH₂) group at the 4-position of the pyrimidine ring, with a hydrochloride counterion. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group, which enables further functionalization. Its synthesis likely involves chlorination or substitution reactions on pyrimidine precursors, as seen in analogous compounds .

Properties

IUPAC Name |

2-(chloromethyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-3-5-8-2-1-4(7)9-5;/h1-2H,3H2,(H2,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKCTPFTIFDNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-79-1 | |

| Record name | 4-Pyrimidinamine, 2-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)pyrimidin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The key synthetic approach to 2-(Chloromethyl)pyrimidin-4-amine hydrochloride involves the chloromethylation of 2-aminopyrimidine derivatives. This process typically utilizes formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position of the pyrimidine ring. The reaction conditions are optimized to achieve high yields and purity.

Detailed Preparation Method

Starting Material Preparation

- 2-Aminopyrimidine or substituted analogues are used as the starting material.

- The compound is subjected to chloromethylation using formaldehyde and hydrochloric acid under controlled temperature conditions.

Chloromethylation Reaction

- The reaction is performed in aqueous or organic solvents such as dichloromethane.

- Acidic catalysts, primarily hydrochloric acid, facilitate the electrophilic substitution to introduce the chloromethyl group.

- Typical reaction temperatures range from 50°C to 70°C to balance reactivity and minimize side reactions.

Industrial Scale Synthesis

- Industrial production often employs continuous flow reactors to maintain consistent reaction parameters and improve scalability.

- Purification steps such as recrystallization or chromatographic techniques are applied to isolate the hydrochloride salt of 2-(Chloromethyl)pyrimidin-4-amine with high purity.

- Optimization focuses on maximizing yield, purity, and operational safety.

Alternative Synthetic Routes and Related Compounds

- A related method for preparing 2-chloropyrimidine intermediates involves a multi-step process starting from dicyandiamide and ammonium chloride at elevated temperatures to form guanidinium hydrochloride, which then reacts with 1,1,3,3-tetramethoxypropane under reflux in hydrochloric acid to yield 2-aminopyrimidine. Subsequent diazotization with sodium nitrite in the presence of zinc chloride catalyst at low temperatures produces 2-chloropyrimidine derivatives.

- Although this method is for 2-chloropyrimidine, it shares mechanistic similarities with the chloromethylation of pyrimidin-4-amine, especially in the use of hydrochloric acid and controlled temperature conditions.

Reaction Conditions and Optimization

| Step | Reactants/Conditions | Temperature (°C) | Solvent | Catalyst | Notes |

|---|---|---|---|---|---|

| 1. Formation of 2-aminopyrimidine | Guanidinium hydrochloride + 1,1,3,3-tetramethoxypropane | 60–120 | Industrial HCl | None | Reflux, 5 hours |

| 2. Diazotization to 2-chloropyrimidine | 2-aminopyrimidine + NaNO2 + ZnCl2 | -30 to 5 | Industrial HCl | ZnCl2 | Low temperature, 0.5 hour |

| 3. Chloromethylation (typical for 2-(chloromethyl)pyrimidin-4-amine) | 2-aminopyrimidine + formaldehyde + HCl | 50–70 | Aqueous or dichloromethane | HCl | Moderate temperature, acid catalysis |

Research Findings and Analytical Data

- The chloromethylation reaction yields this compound with purity exceeding 98% as verified by HPLC.

- Characterization by ^1H NMR shows signals consistent with the chloromethyl substitution on the pyrimidine ring.

- Melting point typically ranges around 64-65 °C for the hydrochloride salt, confirming product identity.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C6H9Cl2N3 (molecular weight ~194 g/mol).

Summary Table of Preparation Methods

Additional Notes

- The chloromethyl group in this compound is highly reactive, enabling further functionalization via nucleophilic substitution.

- The hydrochloride salt form enhances stability and facilitates handling in industrial processes.

- The choice of solvent and temperature is critical to minimize side reactions such as polymerization or over-chlorination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alcohols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, copper, zinc chloride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminomethylpyrimidine derivatives, while coupling reactions can produce complex pyrimidine-based compounds .

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)pyrimidin-4-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for functionalization that can lead to the development of new drugs with specific biological activities.

- Anticancer Agents : Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, compounds derived from 2-(Chloromethyl)pyrimidin-4-amine have been studied for their potential to inhibit tumor growth and proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The chloromethyl group enhances reactivity, allowing for the synthesis of compounds with improved efficacy against bacterial and fungal infections .

Organic Synthesis

The compound is utilized in the synthesis of complex organic molecules, particularly in the preparation of functionalized pyrimidines and related heterocycles.

- Synthesis of Functionalized Pyrimidines : The chloromethyl group in this compound allows for nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines. This property is exploited to create libraries of compounds for screening in drug discovery programs .

- Building Block for Advanced Materials : The compound can be used as a building block in the synthesis of advanced materials such as polymers and catalysts. Its ability to participate in cross-coupling reactions makes it valuable in materials science .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of pyrimidine derivatives synthesized from this compound. The study demonstrated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, with one compound showing an IC50 value lower than that of standard chemotherapeutics. The mechanism involved inhibition of key signaling pathways associated with cancer cell survival .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized a range of chloromethyl-pyrimidine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds displayed potent antibacterial activity, particularly against resistant strains, suggesting that modifications to the chloromethyl group could enhance efficacy .

Summary Table of Applications

| Application Area | Specific Use | Example Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |

| Antimicrobial activity | Potent activity against resistant bacterial strains | |

| Organic Synthesis | Building block for functionalized pyrimidines | Creation of diverse compound libraries |

| Advanced materials | Utilization in polymer and catalyst synthesis |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Chloromethyl)pyrimidin-4-amine hydrochloride with structurally related pyrimidine derivatives, focusing on substituents, synthesis, applications, and physicochemical properties:

Key Observations:

Substituent Effects on Reactivity: The chloromethyl group in 2-(Chloromethyl)pyrimidin-4-amine HCl enhances its utility in nucleophilic substitution reactions compared to simpler chloro- or bromo-substituted analogs (e.g., 2-Chloropyrimidin-4-amine) .

Synthetic Routes: Chlorination using phosphoryl chloride (POCl₃) is common for introducing chloro groups to pyrimidines . Ammonia or amine reagents are frequently used for amination, as seen in the synthesis of 2-chlorothieno[2,3-d]pyrimidin-4-amine .

Structural and Functional Differences :

- Hydrogen bonding : 2-Chloropyrimidin-4-amine forms 2D networks via N–H⋯N interactions , while brominated analogs exhibit similar motifs but with altered dimensionality due to halogen size .

- Pharmacological relevance : Pyrimidine derivatives like 5-[(2-methylpyridinium)methyl]-2-propylpyrimidin-4-amine (in Amprolmix-UK) highlight the importance of substituent diversity in drug design .

Stability and Handling :

- Hydrochloride salts (e.g., 2-(Chloromethyl)pyrimidin-4-amine HCl) generally exhibit improved solubility and stability compared to free bases, facilitating storage and reactivity .

Biological Activity

Overview

2-(Chloromethyl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. Its biological activity is primarily attributed to its ability to interact with specific molecular targets, leading to various pharmacological effects.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical metabolic pathways, which can lead to antimicrobial and anticancer effects. For instance, it has been shown to interfere with DNA synthesis and affect cell proliferation.

- Target Interaction : It interacts with specific receptors or proteins, modulating their activity. This includes potential interactions with cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values have been reported in studies, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has shown promise in cancer research, particularly in:

- Inhibiting Tumor Growth : Studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Restoring Drug Sensitivity : It has been investigated for its ability to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- COX Enzyme Inhibition : Similar to other pyrimidine derivatives, it may inhibit COX enzymes, which play a crucial role in inflammation pathways. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 µM to 100 µM depending on the strain tested .

- Anticancer Properties : In vitro assays on various cancer cell lines showed that treatment with this compound led to a reduction in cell viability by more than 70% at concentrations above 10 µM. Notably, it was effective against resistant cancer cell lines, suggesting its potential as a chemosensitizer .

- Inflammatory Response Modulation : In vivo studies using animal models indicated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(Chloromethyl)pyrimidin-4-amine HCl | Moderate | Significant | Moderate |

| 4-Chloro-N-methylpyrimidin-2-amine | Low | Moderate | High |

| Pyrazolo[3,4-d]pyrimidine derivatives | High | Significant | Low |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Chloromethyl)pyrimidin-4-amine hydrochloride, and how can purity be confirmed?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For purity confirmation, use HPLC (≥98% purity threshold) and 1H/13C NMR to verify structural integrity . Trace impurities (e.g., residual solvents) can be quantified using gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks to confirm the chloromethyl (-CH2Cl) and pyrimidin-4-amine groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) .

- UV-Vis Spectrophotometry : Monitor reaction progress using λmax shifts in oxidative coupling reactions .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility Profile : Freely soluble in water and methanol but insoluble in non-polar solvents (e.g., toluene). This necessitates polar aprotic solvents (e.g., DMF) for reactions requiring anhydrous conditions .

Q. What safety protocols are essential when handling this compound?

- Safety Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Waste must be neutralized with a base (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the chloromethyl group be optimized?

- Optimization Strategies :

- Solvent Selection : Use DMSO or DMF to stabilize transition states in SN2 reactions .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Kinetic Monitoring : Track substitution yields via HPLC or 19F NMR (if using fluorine-containing nucleophiles) .

Q. How can contradictions in reaction yields under varying pH/temperature conditions be resolved?

- Troubleshooting Approach :

- Design a Design of Experiments (DoE) matrix to evaluate pH (4–10), temperature (25–80°C), and solvent effects.

- Use multivariate regression analysis to identify dominant factors affecting yield .

Q. What methodologies are used to analyze hydrogen-bonding networks in its crystal structures?

- Crystallographic Analysis :

- Collect single-crystal X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å).

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H···Cl, C–H···π) .

- Compare with analogous pyrimidine derivatives to identify structural trends .

Q. How can the compound’s potential as a pharmaceutical intermediate be assessed?

- Biological Evaluation :

- Conduct in vitro cytotoxicity assays (e.g., MTT) to assess safety margins.

- Perform structure-activity relationship (SAR) studies by modifying the chloromethyl group and testing against target enzymes (e.g., kinases) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.